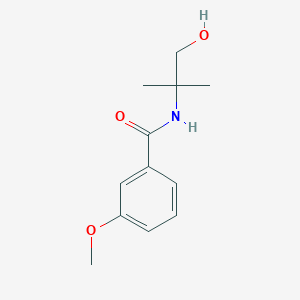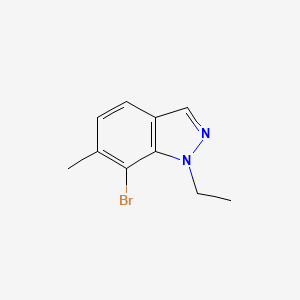
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further substituted with a 2-methyl-1,3-dioxolan-2-yl group . This compound is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
The synthesis of 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine . This intermediate is then reacted with 2-methyl-1,3-dioxolane-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and proteins . The hydrazinyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparación Con Compuestos Similares
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine can be compared with other similar compounds such as:
2-Hydrazinopyridine: Lacks the 2-methyl-1,3-dioxolan-2-yl group, making it less versatile in synthetic applications.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring but lacks the hydrazinyl and pyridine components, limiting its use in biochemical studies.
2-Hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of pyridine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a hydrazinyl group with a pyridine ring and a dioxolane substituent, providing a versatile scaffold for various chemical and biological studies .
Propiedades
IUPAC Name |
[4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(13-4-5-14-9)7-2-3-11-8(6-7)12-10/h2-3,6H,4-5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIABWWKVFGZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211247 | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80882-43-5 | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80882-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hydrazinyl-4-(2-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)












